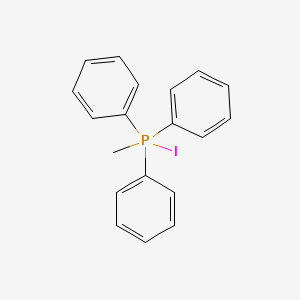

Iodomethyltriphenylphosphorane

Description

Historical Context and Evolution of Wittig Chemistry

The journey of phosphorus ylides began over a century ago with their initial synthesis by Michaelis and coworkers. chemistnotes.com However, their profound impact on organic chemistry was not realized until 1954, when Georg Wittig and his student Ulrich Schöllkopf reported the reaction between methylenetriphenylphosphorane (B3051586) and benzophenone, which produced 1,1-diphenylethene and triphenylphosphine (B44618) oxide in high yield. thermofisher.comwikipedia.org This discovery, which came to be known as the Wittig reaction, earned Georg Wittig the Nobel Prize in Chemistry in 1979. wikipedia.org

Since its discovery, the Wittig reaction has become a cornerstone of organic synthesis for creating alkenes. thermofisher.com The reaction's initial mechanism was thought to involve a zwitterionic intermediate called a betaine (B1666868), which would then form a four-membered ring, the oxaphosphetane. organic-chemistry.org However, further research, particularly with unstabilized ylides under lithium-free conditions, has provided evidence for a concerted [2+2] cycloaddition mechanism, directly forming the oxaphosphetane intermediate. wikipedia.org The presence of lithium salts can influence the reaction's stereochemical outcome by potentially allowing for the equilibration of intermediates. wikipedia.org

Over the years, variations of the Wittig reaction have been developed. The Horner-Wadsworth-Emmons (HWE) reaction, a notable variant, utilizes phosphonate (B1237965) carbanions to typically produce (E)-alkenes with high selectivity. thermofisher.com Another significant development is the Schlosser modification, which allows for the formation of pure E-alkenes by converting the initially formed erythro betaine to the more stable threo betaine before elimination. wikipedia.org

Classification and Reactivity of Phosphorus Ylides in Organic Synthesis

Phosphorus ylides are broadly categorized based on the substituents attached to the carbanionic carbon, which significantly influences their stability and reactivity. chemistnotes.com The three main classifications are:

Stabilized Ylides: These ylides have an electron-withdrawing group (EWG) attached to the negatively charged carbon. adichemistry.com This group delocalizes the negative charge, making the ylide more stable and less reactive. numberanalytics.com Stabilized ylides generally react slowly and tend to produce (E)-alkenes (trans). organic-chemistry.orgadichemistry.com

Non-stabilized Ylides: These ylides possess electron-donating groups, such as alkyl groups, on the carbanionic carbon. adichemistry.com They are highly reactive and typically lead to the formation of (Z)-alkenes (cis). organic-chemistry.org Due to their high reactivity, they are often handled under an inert atmosphere. adichemistry.com

Semi-stabilized Ylides: These fall between the two extremes, often containing an aryl or alkenyl group on the carbanionic carbon. total-synthesis.com

The reactivity of the ylide dictates the stereochemical outcome of the Wittig reaction. The difference in stereoselectivity arises from the reversibility of the initial steps of the reaction. With stabilized ylides, the formation of the oxaphosphetane is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene. adichemistry.com In contrast, with non-stabilized ylides, the reaction is under kinetic control, and the less stable syn-oxaphosphetane is formed faster, resulting in the (Z)-alkene. adichemistry.com

Table 1: Classification and Reactivity of Phosphorus Ylides

| Ylide Type | Substituent on Carbanion | Reactivity | Predominant Alkene Isomer |

| Stabilized | Electron-withdrawing group (e.g., -COOR, -CN) | Low | (E)-alkene |

| Non-stabilized | Electron-donating group (e.g., -Alkyl, -H) | High | (Z)-alkene |

| Semi-stabilized | Aryl or Alkenyl group | Intermediate | Mixture of (E) and (Z) |

Specific Context of Halogenated Phosphorus Ylides: An Overview

Halogenated phosphorus ylides represent a specific subclass of ylides where one or more halogen atoms are attached to the carbon of the P=C bond. e-bookshelf.de These ylides exhibit unique reactivity compared to their non-halogenated counterparts. The presence of a halogen atom influences the electronic properties and steric environment of the ylide, leading to different outcomes in olefination reactions.

P-halogenated ylides, in particular, have been studied for their distinct chemical properties. nih.gov Their reactions often proceed with the preservation of the P-C bond, enabling the synthesis of various organophosphorus compounds. nih.gov The synthesis of 2-halo-1,2λ5-oxaphosphetanes from the reaction of P-haloylides with carbonyl compounds has been a subject of investigation, providing insights into the reaction mechanism. nih.gov

Research Landscape and Broader Impact of Iodomethyltriphenylphosphorane in Contemporary Organic Chemistry

This compound is a specific type of halogenated phosphorus ylide that has found utility in modern organic synthesis. It is primarily used in Wittig-type reactions to introduce an iodomethylene group onto a carbonyl compound, forming a vinyl iodide. montana.edu

Research has demonstrated the application of this compound in the total synthesis of complex natural products. For instance, it has been employed in the synthesis of epothilones, a class of potent anticancer agents. pnas.org In this synthesis, the ylide was used to convert an aldehyde into the corresponding vinyl iodide. pnas.org Another application includes its use in the synthesis of allene-containing natural products, although in some cases, its use did not lead to improved reaction outcomes. beilstein-journals.orgd-nb.info

The vinyl iodides generated from the reaction with this compound are valuable synthetic intermediates. They can participate in a variety of subsequent coupling reactions, such as the Suzuki coupling, to form more complex molecular architectures. pnas.org This highlights the strategic importance of this compound in multi-step synthetic sequences.

The development and application of specialized Wittig reagents like this compound continue to expand the toolkit of synthetic organic chemists, enabling the construction of increasingly complex and biologically significant molecules. nih.govrsc.orgopenaccessjournals.com The ongoing research in this area focuses on improving reaction efficiency, stereoselectivity, and functional group tolerance, further solidifying the legacy of the Wittig reaction in contemporary organic chemistry. nih.govacs.org

Structure

2D Structure

Properties

IUPAC Name |

iodo-methyl-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18IP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVXVFDNCIMZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942866 | |

| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20667-19-0 | |

| Record name | Iodomethyltriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20667-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodomethyltriphenylphosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020667190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Iodomethyltriphenylphosphorane

Phosphonium (B103445) Salt Precursors and Their Preparation

The most common precursor for iodomethyltriphenylphosphorane is its corresponding phosphonium salt, iodomethyltriphenylphosphonium iodide. This salt is typically a stable, crystalline solid that can be isolated, purified, and stored before its conversion to the ylide.

Alkylation of Triphenylphosphine (B44618) with Diiodomethane (B129776) or Analogues

The primary method for synthesizing iodomethyltriphenylphosphonium iodide is through the direct alkylation of triphenylphosphine with diiodomethane. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on one of the carbon-iodine bonds of diiodomethane, displacing an iodide ion to form the phosphonium salt.

The reaction is typically carried out by heating a solution of triphenylphosphine and an excess of diiodomethane in a suitable solvent. Various solvents have been employed, including benzene (B151609) and dichloromethane. researchgate.netresearchgate.net For instance, heating triphenylphosphine with diiodomethane in benzene at 60°C for 20 hours resulted in the precipitation of the salt, which was then collected by filtration to provide a yield of 56%. Another reported synthesis involves the reaction in dichloromethane, which yields colorless, needle-like crystals of the product. researchgate.netresearchgate.net

Below is a table summarizing typical reaction conditions for this alkylation:

| Reagents | Solvent | Temperature | Time | Yield | Source(s) |

| Triphenylphosphine, Diiodomethane | Benzene | 60°C | 20 hours | 56% | |

| Triphenylphosphine, Diiodomethane | Dichloromethane | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |

Analogous phosphonium salts can be prepared using related dihalomethanes. For example, the reaction of triphenylphosphine with chloroiodomethane (B1360106) in a solvent like tetrahydrofuran (B95107) can produce (chloromethyl)triphenylphosphonium iodide, which serves as a precursor for the corresponding chloromethylidene ylide. smolecule.com

Alternative Routes to Iodomethyltriphenylphosphonium Salts

While the direct alkylation with diiodomethane is the most prevalent route, alternative strategies can be envisaged based on general phosphonium salt syntheses. The fundamental requirement is the formation of a bond between a triphenylphosphonium moiety and an iodomethyl group. One could consider the reaction of triphenylphosphine with other iodomethylating agents, although diiodomethane remains the most common and direct precursor. Another theoretical approach could involve halogen exchange reactions on a pre-formed halomethyltriphenylphosphonium salt, though this is less common in practice for this specific compound. The synthesis of related phosphonium salts, such as methyltriphenoxyphosphonium iodide from triphenyl phosphite (B83602) and methyl iodide, demonstrates the broader scope of phosphonium salt formation through the alkylation of phosphorus(III) compounds. prepchem.com

Ylide Generation from Iodomethyltriphenylphosphonium Salts

The conversion of the stable iodomethyltriphenylphosphonium iodide salt into the reactive this compound ylide requires deprotonation of the carbon atom adjacent to the phosphorus. wikipedia.orgorganic-chemistry.org This is achieved using a strong base capable of removing the acidic proton. wikipedia.org

Deprotonation with Strong Organometallic Bases (e.g., n-Butyllithium, Sodium Hexamethyldisilazide)

Strong organometallic bases are essential for the efficient generation of the ylide from its phosphonium salt precursor. libretexts.orglibretexts.org The high basicity of these reagents is necessary to deprotonate the relatively acidic C-H bond of the iodomethyl group, which is activated by the adjacent positively charged phosphorus atom. wikipedia.org

Commonly used bases for this transformation include:

Sodium Hexamethyldisilazide (NaHMDS): This is a powerful, sterically hindered base frequently used to generate phosphorus ylides. wikipedia.orgsci-hub.sesigmaaldrich.com In a typical procedure, iodomethyltriphenylphosphonium iodide is suspended in an anhydrous solvent like tetrahydrofuran (THF), and a solution of NaHMDS is added, often at room temperature or below. rsc.orggoogle.com The use of NaHMDS is well-documented for generating this compound for subsequent Wittig reactions. pitt.eduethz.ch

n-Butyllithium (n-BuLi): As a widely used organolithium reagent, n-BuLi is a very strong base capable of deprotonating a wide range of carbon acids, including phosphonium salts. guidechem.comwikipedia.orgfishersci.it Its application in generating ylides is a cornerstone of the Wittig reaction. youtube.com The reaction is typically performed in an ethereal solvent like THF or diethyl ether under strict anhydrous and inert conditions, often at low temperatures (-78 °C) to control reactivity. wikipedia.orgosi.lv

Optimizing Base and Solvent Systems for Efficient Ylide Formation

The choice of base and solvent is critical for maximizing the yield and controlling the reactivity of the resulting ylide.

Solvent Systems: Anhydrous tetrahydrofuran (THF) is the most commonly reported solvent for the formation of this compound. rsc.orggoogle.comd-nb.info Its ability to dissolve the phosphonium salt to some extent and solvate the organometallic base is crucial. However, the poor solubility of the reactive species in THF has been cited as a potential cause for low reaction yields in some cases. d-nb.info The choice of solvent can also influence the stability of the base itself; for example, n-BuLi is known to deprotonate THF, a reaction that is accelerated at higher temperatures. wikipedia.orgosi.lv

Base Selection and Additives: NaHMDS is a popular choice as it is highly effective and its bulky nature can sometimes offer different selectivity compared to other bases like LDA (lithium diisopropylamide). wikipedia.orgresearchgate.net To enhance the reactivity of the ylide, especially with challenging substrates, additives may be incorporated. In one protocol, after the ylide was generated using NaHMDS in THF, hexamethylphosphoramide (B148902) (HMPA) was added to the reaction mixture at low temperature just prior to the introduction of the aldehyde. google.com However, the use of HMPA does not guarantee improved outcomes and has been reported to fail in some instances. d-nb.infosemanticscholar.org

The following table summarizes base and solvent systems used for the generation of this compound:

| Phosphonium Salt | Base | Solvent | Additive | Temperature | Source(s) |

| Iodomethyltriphenylphosphonium iodide | NaHMDS | THF | None | -78°C to RT | rsc.orgethz.ch |

| iodo(iodomethyl)triphenylphosphorane | NaHMDS | THF | HMPA | -78°C | google.com |

Considerations for Ylide Stability and Handling in Reaction Protocols

This compound is generally classified as a semi-stabilized or unstabilized ylide. organic-chemistry.org Unlike ylides stabilized by adjacent electron-withdrawing groups, it is highly reactive and is therefore typically generated in situ and used immediately without isolation. google.com

Key considerations for its stability and handling include:

Anhydrous and Inert Conditions: Organometallic bases like n-BuLi and NaHMDS, as well as the resulting ylide, are highly sensitive to moisture and atmospheric oxygen. wikipedia.orgguidechem.com All reactions must be conducted in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). orgsyn.org

Temperature Control: Ylide generation and subsequent reactions are often performed at low temperatures (e.g., -78 °C) to manage the high reactivity, prevent side reactions, and minimize the degradation of the base or the ylide. google.comwikipedia.org

Solubility: The limited solubility of the phosphonium salt and the ylide in common solvents like THF can impact reaction efficiency and yield. d-nb.info This may necessitate careful optimization of reaction concentrations and temperatures.

Stereochemical Outcome: For unstabilized ylides, the Wittig reaction often proceeds under kinetic control, leading predominantly to the (Z)-alkene product, especially under salt-free conditions. wikipedia.orgorganic-chemistry.org The presence of lithium salts, which are byproducts when using lithium bases like n-BuLi, can sometimes influence the stereochemical outcome. wikipedia.org

Reactivity and Mechanistic Investigations of Iodomethyltriphenylphosphorane in Olefination Reactions

Iodomethylenation via Wittig Reaction

The reaction of iodomethyltriphenylphosphorane with carbonyl compounds, known as iodomethylenation, is a specialized application of the Wittig olefination. thermofisher.cn This process involves the reaction of the phosphorus ylide with an aldehyde or ketone to produce a vinyl iodide and triphenylphosphine (B44618) oxide. thermofisher.cnlibretexts.org The strong phosphorus-oxygen bond formed in the by-product provides the thermodynamic driving force for this transformation. organic-chemistry.org

Scope of Carbonyl Substrates: Reactivity with Aldehydes and Ketones

This compound reacts with a wide range of aldehydes and ketones. thermofisher.cnwikipedia.org The Wittig reaction is generally tolerant of various functional groups, including alcohols, ethers, and even some esters, which can be present in the carbonyl substrate without interfering with the olefination. wikipedia.org While both aldehydes and ketones are suitable substrates, their reactivity can differ. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. masterorganicchemistry.com

The reaction's success can also be influenced by the structure of the carbonyl compound. For instance, a study on the synthesis of a furanfuryl ether intermediate noted that the reaction of an unsymmetrical ketone with this compound was sensitive to reaction conditions. In the absence of additives, only a trace amount of the desired vinyl iodide was formed, likely due to side reactions like the elimination of a β-alkoxy group. clockss.org However, the addition of lithium bromide (LiBr) significantly improved the yield of the vinyl iodide to 94%, suggesting that the lithium cation may enhance the reactivity of the ketone's carbonyl group through coordination. clockss.org

Formation of Vinyl Iodides: A Key Transformation in Synthetic Strategy

The synthesis of vinyl iodides is a significant transformation in organic chemistry because they are versatile intermediates for constructing more complex molecules. wikipedia.org Vinyl iodides serve as important precursors in numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds. wikipedia.org

The carbon-iodine bond in vinyl iodides is the weakest among the vinyl halides, making them more reactive in cross-coupling reactions, often proceeding under milder conditions than their bromide or chloride counterparts. wikipedia.org The stereochemistry of the vinyl iodide is crucial as it is often retained in subsequent coupling reactions, allowing for the stereoselective synthesis of complex natural products and pharmaceuticals. wikipedia.orgethz.ch

For example, in a synthetic approach towards bipinnatin (B14683477) J, a vinyl iodide intermediate was successfully synthesized and then converted into a vinylstannane, another key building block for Stille coupling reactions. clockss.org This highlights the strategic importance of the iodomethylenation reaction in multi-step syntheses.

Stereochemical Outcomes: E/Z Selectivity and Influencing Factors

The stereochemistry of the resulting vinyl iodide (E/Z isomerism) is a critical aspect of the iodomethylenation reaction. The E/Z selectivity is influenced by several factors, including the nature of the ylide, the presence of additives like lithium salts, and the structure of the carbonyl substrate itself. thermofisher.cnorganic-chemistry.orgwikipedia.orgclockss.orgethz.chlibretexts.orgnih.govresearchgate.net

This compound is classified as a non-stabilized ylide. nih.gov In the Wittig reaction, non-stabilized ylides, which typically have alkyl or hydrogen substituents on the ylidic carbon, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. organic-chemistry.orgwikipedia.org This selectivity is often explained by the reaction proceeding under kinetic control through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org The transition state leading to the cis-oxaphosphetane, which subsequently decomposes to the (Z)-alkene, is favored due to minimized steric interactions. harvard.edu

The presence of lithium salts, such as lithium bromide (LiBr), can have a profound effect on the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.orgnih.govresearchgate.net For non-stabilized ylides, the addition of lithium salts often leads to a decrease in Z-selectivity or even a shift towards the formation of the (E)-alkene. nih.gov This is attributed to the lithium cation coordinating to the oxygen atom of the betaine (B1666868) intermediate, which can lead to equilibration of the diastereomeric betaines before they collapse to the oxaphosphetane. wikipedia.orglibretexts.org This "stereochemical drift" results in the formation of the more thermodynamically stable (E)-alkene. libretexts.org

In the case of the iodomethylenation of an unsymmetrical ketone, the addition of LiBr was essential for obtaining a good yield, although it resulted in low stereoselectivity (E/Z = 48/52). clockss.org This suggests that while LiBr enhances reactivity, it also promotes the equilibration of intermediates, eroding the inherent Z-selectivity of the non-stabilized ylide. clockss.org

Additives like hexamethylphosphoramide (B148902) (HMPA) can also influence selectivity. HMPA is a strong cation-complexing agent and can increase the proportion of the (Z)-alkene by sequestering lithium cations, thus favoring the kinetically controlled pathway. scribd.com In some cases, performing the reaction in the presence of HMPA can lead to almost exclusively the Z-isomer. libretexts.org

Here is an interactive data table summarizing the effect of additives on the E/Z selectivity of the Wittig reaction:

| Carbonyl Substrate | Ylide | Additive | Solvent | E/Z Ratio | Reference |

| Unsymmetrical Ketone | This compound | LiBr | - | 48/52 | clockss.org |

| Aldehyde | Non-stabilized Ylide | LiI or NaI | DMF | Almost exclusively Z | libretexts.org |

| Aldehyde | Non-stabilized Ylide | HMPA | THF or Ether | High Z-selectivity | scribd.com |

In some cases, the stereochemical outcome of a reaction is dictated by the inherent stereochemistry of the starting material, a phenomenon known as substrate-controlled stereoselectivity. nih.gov While the iodomethylenation reaction's selectivity is heavily influenced by the ylide and additives, the structure of the carbonyl substrate can also play a role. ethz.ch The steric and electronic properties of the substituents on the aldehyde or ketone can influence the approach of the ylide and the relative energies of the transition states leading to the different stereoisomeric products. inflibnet.ac.in However, in the context of iodomethylenation, the control exerted by the ylide's non-stabilized nature and the effect of additives are generally the dominant factors determining the E/Z ratio of the resulting vinyl iodide.

Impact of Lithium Salts and Other Additives (e.g., LiBr, HMPA) on Selectivity

Proposed Mechanistic Pathways of Wittig Olefination with this compound

The precise mechanistic details of the Wittig reaction have been a subject of extensive research and debate. stackexchange.comnih.gov Two primary pathways have been proposed: one involving a betaine intermediate and another proceeding through a concerted [2+2] cycloaddition to form an oxaphosphetane. libretexts.org

Historically, the Wittig reaction was thought to proceed through a betaine intermediate, a dipolar, charge-separated species. libretexts.orgstackexchange.com This pathway involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a carbon-carbon bond and generating a betaine. numberanalytics.com Subsequent rotation around this newly formed bond would position the oxygen and phosphorus atoms for ring closure to an oxaphosphetane. stackexchange.com However, direct spectroscopic observation of a betaine intermediate in a standard Wittig reaction has not been achieved, suggesting that if it forms, its lifetime is exceedingly short. stackexchange.com The isolation of crystalline betaine salts in some early experiments, particularly in the presence of lithium salts, initially supported this mechanistic hypothesis. stackexchange.com

The currently more accepted mechanism, especially for lithium-free Wittig reactions, involves the direct formation of an oxaphosphetane intermediate via a [2+2] cycloaddition. stackexchange.comwikipedia.org An oxaphosphetane is a four-membered ring containing two carbon atoms, one oxygen atom, and one phosphorus atom. ucla.edu This intermediate has been detected experimentally using low-temperature 31P NMR spectroscopy. researchgate.netnih.gov The formation of the oxaphosphetane is considered the key stereochemistry-determining step. total-synthesis.com The oxaphosphetane then decomposes in a concerted manner, a process known as a retro-[2+2] cycloaddition, to yield the final alkene and triphenylphosphine oxide. libretexts.orgtotal-synthesis.com This concerted decomposition is a syn-cycloreversion process. pitt.edu

The presence or absence of lithium salts can significantly impact the reaction mechanism and stereochemical outcome. wikipedia.org In lithium-free conditions, the reaction is generally considered to be under kinetic control, proceeding via the concerted [2+2] cycloaddition pathway to form the oxaphosphetane as the sole intermediate. wikipedia.orgpitt.edunih.gov This leads to a predictable stereochemical outcome based on the initial approach of the ylide to the carbonyl compound. wikipedia.org

The presence of lithium salts can lead to the stabilization of betaine-like species, potentially allowing for equilibration of intermediates and altering the stereoselectivity of the reaction. organic-chemistry.orgwikipedia.org This is particularly relevant in the Schlosser modification of the Wittig reaction, where the use of a strong base like phenyllithium (B1222949) at low temperatures allows for the conversion of the initially formed erythro betaine to the more stable threo betaine, ultimately leading to the E-alkene. lscollege.ac.inwikipedia.org

Oxaphosphetane Intermediate Formation and Concerted Decomposition

Related Transformations and Alternative Reactivity Modes

Beyond its primary role in olefination reactions, the reactivity of this compound and related compounds can be explored in other chemical transformations.

Given its structure, containing a methyl group attached to the phosphonium (B103445) iodide, this compound could theoretically act as a methylating agent, analogous to methyl iodide. In a methylation reaction, a methyl group is transferred to a nucleophile. nih.gov This potential reactivity would involve the cleavage of the carbon-phosphorus bond, with the triphenylphosphine group acting as a leaving group. However, specific documented examples of this compound being used as a primary methylating agent are not prevalent in the reviewed literature, which focuses on its olefination capabilities. Companies that manufacture phosphonium compounds sometimes also deal in methylation reactions, suggesting a potential, albeit less common, application. chemicalregister.com

The chemistry of phosphorus ylides is closely related to that of carbenes, which are neutral, divalent carbon species. youtube.com It has been proposed that under certain conditions, phosphorus ylides can exhibit carbene-like reactivity. In the context of this compound, this could involve the formal transfer of a methylene (B1212753) carbene (:CH2) to a substrate. semanticscholar.org This type of reactivity is a key feature in cyclopropanation reactions, where a carbene adds to an alkene to form a cyclopropane (B1198618) ring. youtube.com While the primary utility of this compound is in olefination, its potential to engage in carbene-transfer chemistry represents an area for further mechanistic exploration.

Advanced Applications of Iodomethyltriphenylphosphorane in Complex Organic Synthesis

Strategic Role in Total Synthesis of Natural Products

The construction of complex molecular architectures, such as those found in natural products, often requires the stereoselective formation of carbon-carbon bonds and the introduction of functional groups that can be carried through multiple synthetic steps or used in key coupling reactions. The iodo-Wittig reaction, utilizing iodomethyltriphenylphosphorane, provides a direct method for installing a vinyl iodide moiety, a functional group primed for a variety of subsequent transformations.

The epothilones are a class of natural products that have garnered significant interest due to their potent cytotoxic activity. pnas.org In the total synthesis of epothilones A and C, as well as their analogs, this compound played a key role in constructing a crucial building block. pnas.orgnih.govpkusz.edu.cn Specifically, a Wittig reaction between a thiazolylaldehyde fragment and this compound was employed to produce the corresponding vinyl iodide. pnas.org This vinyl iodide was a key component for a subsequent Suzuki coupling reaction to assemble a larger segment of the epothilone (B1246373) backbone. pnas.org Although the Wittig reaction yielded the desired product, it was noted to be contaminated with its trans isomer, highlighting a common challenge in controlling the stereoselectivity of such reactions. pnas.org

| Reaction | Reactants | Product | Significance in Synthesis | Reference(s) |

| Wittig Reaction | Thiazolylaldehyde, this compound | Vinyl iodide fragment | Formation of a key intermediate for Suzuki coupling. | pnas.org |

| Suzuki Coupling | Vinyl iodide fragment, Borane derivative | Coupled epothilone backbone segment | Assembly of the main carbon skeleton of epothilones. | pnas.org |

The vernonia allenes are a unique group of natural products characterized by an endocyclic allene (B1206475) structure within a germacrane (B1241064) framework. beilstein-journals.orgd-nb.info Synthetic studies toward these complex molecules have explored various methods for constructing the challenging allene functionality. beilstein-journals.org In an approach toward a model system of the vernonia allene scaffold, researchers investigated the use of this compound in a Wittig-type reaction. However, under the examined conditions, the use of this compound did not improve the reaction profile for the desired transformation. d-nb.info This outcome underscores that while the iodo-Wittig reaction is powerful, its success is highly dependent on the specific substrate and reaction conditions, particularly in the context of sterically demanding or sensitive molecules. d-nb.info

Bipinnatin (B14683477) J is a marine furanocyclic diterpenoid that serves as a key biosynthetic intermediate for a larger family of complex natural products. clockss.orgnih.govchemrxiv.org In a synthetic approach toward Bipinnatin J, a critical step involved the reaction of a complex, unsymmetrical ketone with this compound to form a vinyl iodide. clockss.org Initial attempts under standard conditions yielded only a trace of the desired product, likely due to a competing elimination side reaction. clockss.org The addition of lithium bromide (LiBr) was found to suppress this side reaction, dramatically improving the yield of the vinyl iodide to 94%. clockss.org This effect is potentially due to the coordination of the lithium cation, which increases the reactivity of the ketone's carbonyl group. clockss.org However, this modification resulted in low stereoselectivity, producing an almost 1:1 mixture of E/Z isomers. clockss.org The resulting vinyl iodide was then converted into a vinylstannane intermediate for a subsequent Stille coupling reaction. clockss.org

| Parameter | Finding | Reference(s) |

| Reactants | Chiral ketone, this compound | clockss.org |

| Initial Result | Trace yield of vinyl iodide due to elimination. | clockss.org |

| Additive Effect | Addition of LiBr suppressed elimination, affording 94% yield. | clockss.org |

| Stereoselectivity | Low (E/Z = 48/52) | clockss.org |

| Next Step | Conversion of vinyl iodide to vinylstannane for Stille coupling. | clockss.org |

The utility of this compound extends to the synthesis of other biologically active molecules. For instance, in the total synthesis of Resolvin D2, an endogenous lipid mediator that resolves inflammation, the Wittig reaction was a key strategic element. nih.govbeilstein-journals.org A phosphorus ylide, generated from a phosphonium (B103445) salt, was used to construct two different key fragments, one of which was a vinyl iodide. This vinyl iodide was then utilized in a Sonogashira coupling to assemble the carbon backbone of Resolvin D2. nih.govbeilstein-journals.org This strategy highlights the convergent power of using a common reagent to build multiple fragments for a complex target.

Utility in Bipinnatin J Synthetic Approaches

Enabling Access to Versatile Vinyl Iodide Intermediates

The primary synthetic value of this compound lies in its ability to convert aldehydes and ketones into vinyl iodides. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Vinyl iodides are exceptionally useful intermediates in modern organic synthesis because the carbon-iodine bond is the most reactive of the carbon-halogen bonds in many catalytic cycles. wikipedia.org This high reactivity allows them to participate in a wide array of palladium-catalyzed cross-coupling reactions under mild conditions, often with high selectivity and retention of the alkene geometry. wikipedia.orgwikipedia.org

The vinyl iodides generated from the iodo-Wittig reaction are not typically the final products but rather key precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org

Suzuki Coupling : This reaction couples a vinyl halide with an organoboron compound. In the synthesis of archazolid fragments, an iodo-Wittig reaction was used to prepare a key vinyl iodide, which was then successfully coupled with a vinyl boronic ester using a palladium catalyst to give the desired product in high yield (83%). rsc.org

Stille Reaction : The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org As seen in the Bipinnatin J approach, a vinyl iodide can be converted to a vinylstannane, or it can be directly coupled. clockss.org In the total synthesis of the antitumor agent (+)-(R)-trichostatin A, a key step involved a high-yielding Stille reaction between an α-iodo enal (a type of vinyl iodide) and tetramethyltin. nih.gov Similarly, the synthesis of the Stawamycin core involved a Stille coupling between a vinyl iodide and a vinylstannane as the key bond-forming step to create the triene precursor for a subsequent Diels-Alder reaction. scielo.br

Heck Reaction : The Heck reaction forms a substituted alkene by coupling a vinyl halide with another alkene. taylorandfrancis.com The versatility of this process has been enhanced by one-pot procedures that combine the Wittig reaction with the Heck coupling. rsc.orgsemanticscholar.orgrsc.org In these sequences, an aldehyde is first converted in situ to an alkene via a Wittig reaction, and this intermediate is then directly used in a Heck cross-coupling with an aryl iodide without isolation. rsc.org This streamlines the synthesis of complex stilbene (B7821643) derivatives and other substituted alkenes. rsc.org

Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond by coupling a vinyl halide with a terminal alkyne. organic-chemistry.orgslideshare.net The total synthesis of Resolvin D2 provides a clear example, where a vinyl iodide fragment was coupled with an enyne fragment using Sonogashira conditions to forge a critical bond in the natural product's backbone. nih.govbeilstein-journals.org

The following table summarizes the utility of vinyl iodides in these key cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Significance | Reference(s) |

| Suzuki | Organoboron compound | Pd(0) catalyst, Base | Forms C(sp²)-C(sp²) bonds; robust and functional group tolerant. | rsc.orgresearchgate.net |

| Stille | Organotin compound | Pd(0) catalyst | Mild conditions, but toxicity of tin reagents is a drawback. | clockss.orgwikipedia.orgnih.govscielo.br |

| Heck | Alkene | Pd(0) catalyst, Base | Forms substituted alkenes; enables one-pot tandem reactions. | taylorandfrancis.comrsc.org |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Forms conjugated enynes, crucial in many natural products. | nih.govbeilstein-journals.orgorganic-chemistry.orgslideshare.net |

Further Functionalization and Derivatization of Vinyl Iodides

The vinyl iodides synthesized via the Wittig reaction with this compound are highly valued substrates for carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond in vinyl iodides is the weakest among the vinyl halides, rendering it the most reactive in many catalytic cycles. wikipedia.org This enhanced reactivity allows for transformations to occur under milder conditions compared to their bromide or chloride analogs. wikipedia.org

A primary route for the derivatization of vinyl iodides is through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of complex molecular architectures. wikipedia.org Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the vinyl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a substituted alkene. This method is renowned for its mild conditions and tolerance of a wide variety of functional groups.

Sonogashira Coupling: This palladium-catalyzed reaction couples a vinyl iodide with a terminal alkyne. It is one of the most reliable methods for the synthesis of enynes, which are valuable building blocks in natural product synthesis. wikipedia.org

Heck Coupling: In this reaction, a vinyl iodide is coupled with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene.

Stille Coupling: This reaction involves the coupling of the vinyl iodide with an organotin compound (stannane) catalyzed by palladium.

Borylative Couplings: Recent advancements have shown that vinyl iodides can undergo borylative couplings. For example, they can react with nucleophiles in the presence of a boron source to generate substituted alkyl boronic esters, which are themselves versatile intermediates for further synthesis, including Suzuki-Miyaura couplings. rsc.org

Beyond palladium-catalyzed reactions, vinyl iodides can be functionalized through other important transformations:

Copper-Catalyzed Couplings: Copper catalysts can be used for various transformations, including halide-exchange reactions where a vinyl bromide can be converted to the more reactive vinyl iodide stereospecifically. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Grignard Reagent Formation: Vinyl iodides can be converted into the corresponding vinyl Grignard reagents by treatment with magnesium metal. wikipedia.org These nucleophilic reagents can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. wikipedia.orgethz.ch

Elimination Reactions: Treatment of vinyl iodides with a strong base can induce elimination to form alkynes. wikipedia.org

The following table summarizes key derivatization reactions of vinyl iodides.

| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Type | Reference |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium Catalyst, Base | Substituted Alkene | wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Catalyst, Base | Enyne | wikipedia.orgethz.ch |

| Heck Coupling | Alkene | Palladium Catalyst, Base | Substituted Alkene | wikipedia.org |

| Stille Coupling | Organostannane | Palladium Catalyst | Substituted Alkene | wikipedia.org |

| Borylative Coupling | Nucleophile, Boron Source | None (Transition-Metal-Free) | Alkyl Boronic Ester | rsc.org |

| Grignard Formation | Magnesium (Mg) | None | Vinyl Grignard Reagent | wikipedia.org |

Regioselective and Stereoselective Transformations in Multi-Step Syntheses

The application of this compound in multi-step synthesis provides a powerful tool for controlling both the position (regioselectivity) and the 3D arrangement (stereoselectivity) of atoms in a target molecule. rsc.orgyoutube.comyoutube.com This control is exerted at two key stages: the initial Wittig reaction and the subsequent transformations of the resulting vinyl iodide.

Stereoselectivity in the Wittig Reaction: The Wittig reaction itself can exhibit high stereoselectivity. The ylide derived from this compound is generally considered a non-stabilized ylide. In salt-free conditions, such ylides typically react with aldehydes to produce predominantly the (Z)-alkene (cis isomer). dalalinstitute.comwikipedia.org This intrinsic selectivity is crucial, as it establishes a specific double bond geometry early in a synthetic sequence. For instance, in the synthesis of complex natural products, establishing the correct stereochemistry of a double bond is often a critical challenge. The use of this compound to stereoselectively form a (Z)-vinyl iodide has been a key step in synthetic routes. montana.edu Conversely, modifications to the reaction conditions, such as the Schlosser modification which involves the use of phenyllithium (B1222949) at low temperatures, can be employed to favor the formation of the (E)-alkene (trans isomer). wikipedia.org

Regio- and Stereospecificity in Subsequent Reactions: The vinyl iodide formed from the Wittig reaction serves as a handle for further, highly controlled modifications.

Regioselectivity: The Wittig reaction is inherently regioselective, as the double bond forms precisely at the location of the original carbonyl group of the aldehyde or ketone. libretexts.org Subsequent transformations, such as cross-coupling reactions, then occur at this well-defined position. This prevents the formation of constitutional isomers that can arise from other methods of alkene synthesis, such as elimination reactions. libretexts.org

Stereospecificity: Many of the cross-coupling reactions that vinyl iodides undergo are stereospecific, meaning the stereochemistry of the starting vinyl iodide is retained in the product. thieme-connect.comorganic-chemistry.org For example, if a (Z)-vinyl iodide is subjected to a Suzuki or Sonogashira coupling, the resulting product will retain the (Z)-configuration at the double bond. This preservation of stereochemistry is vital in multi-step synthesis, as it allows the stereochemical information established during the Wittig reaction to be carried through to the final product.

A representative synthetic sequence illustrating this control is the reaction of an aldehyde with this compound to yield a (Z)-vinyl iodide. This intermediate can then be subjected to a stereospecific Sonogashira coupling with a terminal alkyne to produce a (Z)-enyne, a valuable structural motif. ethz.ch This two-step process allows for the regioselective and stereoselective construction of a complex fragment that might be difficult to access using other methods. ethz.ch The ability to build molecular complexity in a controlled, stepwise manner is a hallmark of advanced organic synthesis. rsc.orgyoutube.com

Computational and Theoretical Investigations Pertaining to Iodomethyltriphenylphosphorane

Quantum Chemical Calculations on Phosphorus Ylide Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the geometric and electronic structure of phosphorus ylides like iodomethyltriphenylphosphorane. nih.govnih.gov These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule on the potential energy surface. sioc-journal.cn

The structure of this compound is characterized by the P-C-I bond angle and the P=C bond length, which are critical determinants of its reactivity. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also key. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and reactivity. oiccpress.com A smaller gap generally suggests higher reactivity. In the case of this ylide, the carbon atom of the P=CHI group is nucleophilic, a property that can be quantified by calculating the partial atomic charges.

Table 1: Calculated Structural and Electronic Properties of this compound This table presents hypothetical data based on typical values from DFT calculations for similar phosphorus ylides.

| Parameter | Value |

|---|---|

| Geometric Parameters | |

| P=C Bond Length | ~1.70 Å |

| C-I Bond Length | ~2.15 Å |

| P=C-I Bond Angle | ~115° |

| Electronic Properties | |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Partial Charge on Ylidic Carbon | -0.6 e |

These computational data provide a foundational understanding of the ylide's intrinsic properties, which in turn govern its reaction pathways.

Mechanistic Modeling of Iodomethylenation Reactions and Transition States

The Wittig reaction, which includes iodomethylenation, is understood to proceed through a [2+2] cycloaddition mechanism, forming a four-membered ring intermediate known as an oxaphosphetane. pitt.eduwikipedia.orgnih.govrsc.org Computational modeling of this reaction involves mapping the potential energy surface to identify the transition states and intermediates. researchgate.netcam.ac.uk

The reaction of this compound with an aldehyde, for instance, would be modeled to locate the transition state leading to the oxaphosphetane. The geometry of this transition state, whether it is puckered or planar, and the interactions between the substituents on the aldehyde and the ylide, are critical in determining the reaction's stereochemical outcome. nih.gov Advanced computational methods, such as the nudged elastic band method or the use of QST2/QST3 calculations in software like Gaussian, are employed to locate these transition states with precision. libretexts.orgresearchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. wikipedia.org

Table 2: Hypothetical Calculated Energies for the Iodomethylenation of Acetaldehyde This table presents a simplified, hypothetical energy profile for the reaction, as would be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ph3P=CHI + CH3CHO) | 0.0 |

| cis-Oxaphosphetane Transition State | +5.8 |

| trans-Oxaphosphetane Transition State | +7.2 |

| cis-Oxaphosphetane Intermediate | -15.4 |

| trans-Oxaphosphetane Intermediate | -14.1 |

| Products (cis-Iodopropene + Ph3PO) | -35.2 |

| Products (trans-Iodopropene + Ph3PO) | -36.5 |

Prediction and Rationalization of Stereoselectivity through Computational Methods

One of the most significant applications of computational chemistry in the study of the Wittig reaction is the prediction and rationalization of its stereoselectivity (the preference for forming a Z or E alkene). nih.govresearchgate.net This selectivity is generally determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates. pitt.edu

For non-stabilized ylides, the reaction is typically under kinetic control, meaning the product distribution reflects the relative heights of the transition state barriers. wikipedia.orgrsc.org The lower energy transition state will be favored, leading to the major product. Computational studies can calculate these energy differences with a high degree of accuracy, allowing for a prediction of the Z/E ratio of the resulting alkene. Steric interactions between the substituents on the aldehyde and the ylide in the transition state are often the primary factors governing this energy difference. pitt.edu

Comparative Studies with Other Halogenated Phosphoranes (e.g., Bromomethyltriphenylphosphorane)

Computational studies can provide valuable comparative insights into the reactivity of a series of related compounds. A comparative DFT study of this compound and bromomethyltriphenylphosphorane would illuminate the role of the halogen atom in the Wittig reaction. Such a study would involve calculating the structural and electronic properties of both ylides and modeling their reactions with a common substrate.

The differences in the electronegativity and size of iodine and bromine would be expected to influence the electronic structure of the ylides, particularly the nucleophilicity of the ylidic carbon and the strength of the P=C bond. These differences would, in turn, affect the activation energies and the stereoselectivities of their reactions. For example, the larger size of the iodine atom might lead to greater steric hindrance in the transition state, potentially altering the Z/E selectivity compared to the bromine analogue. A study analogous to the computational investigation of the Arbuzov reaction with different ethyl halides could provide a framework for such a comparison. chemrxiv.org

Table 3: Hypothetical Comparative Data for Halogenated Ylides This table illustrates the kind of comparative data that would be generated from a DFT study.

| Property | This compound | Bromomethyltriphenylphosphorane |

|---|---|---|

| P=C Bond Length | ~1.70 Å | ~1.69 Å |

| C-X Bond Length (X=I, Br) | ~2.15 Å | ~1.95 Å |

| HOMO Energy | -5.2 eV | -5.4 eV |

| Nucleophilicity of Ylidic Carbon | Higher | Lower |

| Calculated Activation Energy (vs. Acetaldehyde) | Lower | Higher |

| Predicted Z/E Selectivity | Potentially higher Z-selectivity |

Through such detailed computational and theoretical investigations, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding its application in synthetic organic chemistry.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Methodologies for Ylide Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the Wittig reaction, a primary application of iodomethyltriphenylphosphorane, is no exception. A major drawback of the traditional Wittig reaction is its poor atom economy, generating a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. numberanalytics.combeilstein-journals.org Future research is intensely focused on mitigating this issue.

Several strategies are being explored to render ylide chemistry more sustainable:

Solvent-Free and Aqueous Conditions: Researchers are investigating solvent-free reaction conditions, often employing mechanochemistry (grinding reactants together) or using water as a green solvent. acs.orgsciepub.com These approaches reduce the reliance on hazardous organic solvents. sciepub.com

Improving Atom Economy: Efforts are underway to develop reactions with better atom economy. nih.govresearchgate.netrsc.orgnih.govacs.org This includes designing alternative reaction pathways that minimize waste.

Use of Greener Reagents: The development of methodologies that utilize more environmentally benign reagents is a key area of focus. numberanalytics.com This includes exploring alternatives to traditional strong bases and hazardous solvents.

Recent advancements have demonstrated the potential of these greener approaches. For instance, one-pot aqueous Wittig reactions have been developed that proceed at ambient temperature, significantly reducing energy consumption and the need for harmful solvents. sciepub.com

Exploration of Catalytic Variants or Recyclable Systems for this compound

A significant leap towards sustainable ylide chemistry involves the development of catalytic Wittig reactions. This approach aims to use only a catalytic amount of the phosphonium (B103445) salt, which is regenerated in situ. The key challenge lies in the selective reduction of the phosphine (B1218219) oxide byproduct back to the phosphine without affecting the other functional groups in the reaction mixture. beilstein-journals.org

Key research directions include:

Catalytic Wittig Reaction: The first catalytic-in-phosphine Wittig reaction has been developed, utilizing an organosilane for the chemoselective reduction of the phosphine oxide. nih.gov This process has been shown to be effective for a range of aldehydes, producing olefins in good to high yields with a low catalyst loading. nih.gov

Recyclable Phosphonium Salts: Immobilizing phosphonium salts on solid supports, such as silica (B1680970) or polystyrene, allows for their recovery and reuse. rsc.orgrsc.orgthieme-connect.com These supported catalysts have shown high activity and can be used in consecutive reaction cycles. rsc.orgrsc.org

Phase-Transfer Catalysis: The use of phosphonium salts as phase-transfer catalysts is another promising avenue. alfachemic.comrsc.orgresearchgate.netsemanticscholar.orgcore.ac.uk This technique can facilitate reactions between reactants in different phases (e.g., solid-liquid or gas-liquid), often leading to milder reaction conditions and improved yields. rsc.orgsemanticscholar.org

These catalytic and recyclable systems not only improve the sustainability of the Wittig reaction but also offer practical advantages in terms of cost and process simplification.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical reactions into automated and continuous flow systems is revolutionizing chemical synthesis, offering benefits such as improved reproducibility, safety, and scalability. rsc.org The Wittig reaction, including those involving this compound, is well-suited for these technologies.

Automated Synthesis: Robotic systems can perform multi-step syntheses, including Wittig reactions, in an automated fashion. rsc.orgnikyang.com This enables high-throughput screening of reaction conditions and the rapid generation of compound libraries. rsc.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and reaction time. encyclopedia.pubresearchgate.netrsc.org This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. rsc.org Flow-based technologies are also being explored for developing greener synthetic methods for organophosphorus compounds. researchgate.net The development of monolithic triphenylphosphine reagents has further facilitated the use of Wittig reactions in flow systems. researchgate.net

The combination of automation and flow chemistry holds immense potential for the industrial application of this compound-mediated reactions, enabling more efficient and sustainable production of valuable chemicals. nikyang.comresearchgate.net

Discovery of Novel Reactivity Patterns and Synthetic Utilities for this compound

Beyond its classical role in olefination, researchers are actively exploring new reactivity patterns and synthetic applications for this compound and related phosphonium ylides.

Emerging areas of research include:

Novel Cyclization Reactions: Phosphonium ylides are being utilized in novel cyclization reactions to construct complex molecular architectures. For example, they have been employed in the synthesis of spiro-fused dihydrobenzofurans through a [4+1] cyclization. rsc.org

Ylides as Ligands and Catalysts: The unique electronic properties of phosphonium ylides make them attractive as ligands for transition metal catalysts and as organocatalysts in their own right. researchgate.netacs.org They can act as strong donor ligands, stabilizing reactive metal centers. researchgate.net

Unconventional Wittig Reactions: Research into the mechanism of the Wittig reaction continues to reveal new insights, leading to the development of variants with altered stereoselectivity or reactivity towards challenging substrates. researchgate.netharvard.edu For instance, the use of ylides bearing specific skeletons can lead to high (E)-selectivity in reactions that typically favor the (Z)-isomer. researchgate.net

New Synthetic Transformations: Scientists are exploring entirely new transformations involving phosphonium ylides. This includes their use in atom transfer radical addition reactions and as precursors to other reactive species. rsc.orgacs.org

These investigations are expanding the synthetic toolbox available to organic chemists and promise to uncover new and powerful applications for this compound in the future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.